molecular formula C17H14ClN5O B11209363 7-(2-Chlorophenyl)-5-(3-methoxyphenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine

7-(2-Chlorophenyl)-5-(3-methoxyphenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11209363
M. Wt: 339.8 g/mol
InChI Key: JVPFPIKSMQBERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-(2-CHLOROPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE” is a heterocyclic compound that features a tetrazolo[1,5-a]pyrimidine core. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2-CHLOROPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Tetrazole Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and nitriles.

    Substitution Reactions: Introduction of the 2-chlorophenyl and 3-methoxyphenyl groups can be done through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions could target the aromatic rings or the tetrazole moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl groups or the tetrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with tetrazole rings are often used as ligands in coordination chemistry.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for potential use as anti-inflammatory, anti-cancer, or antimicrobial agents.

    Biochemistry: Studied for interactions with biological macromolecules like proteins and nucleic acids.

Industry

    Agriculture: Potential use as pesticides or herbicides.

    Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action for compounds like “7-(2-CHLOROPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE” would depend on their specific biological targets. Common mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetrazolo[1,5-a]pyrimidine Derivatives: Other compounds with similar core structures but different substituents.

    Phenyl-Substituted Tetrazoles: Compounds with phenyl groups attached to the tetrazole ring.

Uniqueness

“7-(2-CHLOROPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE” is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

For detailed and specific information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be necessary.

Properties

Molecular Formula

C17H14ClN5O

Molecular Weight

339.8 g/mol

IUPAC Name

7-(2-chlorophenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H14ClN5O/c1-24-12-6-4-5-11(9-12)15-10-16(13-7-2-3-8-14(13)18)23-17(19-15)20-21-22-23/h2-10,16H,1H3,(H,19,20,22)

InChI Key

JVPFPIKSMQBERA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(N3C(=NN=N3)N2)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.